Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)-
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Overview
Description
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- is a complex organic compound It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a pyrrole derivative
Preparation Methods
The synthesis of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- typically involves multiple steps:
Hydrogenation of Benzoic Acid: The initial step involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid.
Formation of Pyrrole Derivative: The pyrrole derivative is synthesized through a series of reactions involving tetramethylpyrrole.
Coupling Reactions: The final steps involve coupling the cyclohexanecarboxylic acid with the pyrrole derivative through amide bond formation, often using reagents like EDC or HATU.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into cyclohexyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters and amides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural components .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: A simpler analog without the pyrrole derivative.
Hexahydrobenzoic Acid: Another related compound with similar structural features.
Cyclohexylcarboxylic Acid: Shares the cyclohexane ring and carboxylic acid group.
Properties
CAS No. |
93799-07-6 |
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Molecular Formula |
C19H31N3O4 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[2-[(2,2,5,5-tetramethyl-1H-pyrrole-3-carbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H31N3O4/c1-18(2)11-14(19(3,4)22-18)16(24)21-10-9-20-15(23)12-7-5-6-8-13(12)17(25)26/h11-13,22H,5-10H2,1-4H3,(H,20,23)(H,21,24)(H,25,26) |
InChI Key |
VPKPGZITIYAKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCNC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
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